![molecular formula C14H19NO4 B12290765 Methyl N-[(benzyloxy)carbonyl]valinate CAS No. 134306-34-6](/img/structure/B12290765.png)
Methyl N-[(benzyloxy)carbonyl]valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Val-OMe: , also known as N-Benzyloxycarbonyl-L-valine methyl ester, is a synthetic compound widely used in biochemical research. It is a derivative of valine, an essential amino acid, and is often utilized in peptide synthesis and as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Z-Val-OMe typically involves the protection of the amino group of valine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with methanol. One common method involves the use of carbodiimide coupling agents such as EDC-HCl in the presence of Oxyma Pure to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of Z-Val-OMe follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Z-Val-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield free valine.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Aminolysis: Requires the presence of an amine and a catalyst such as a carbodiimide.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used to remove the benzyloxycarbonyl group.
Major Products:
Hydrolysis: Produces valine and methanol.
Aminolysis: Produces valine amides.
Substitution: Produces free valine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Val-OMe is used as a building block in peptide synthesis. It serves as a protected form of valine, allowing for selective reactions at other functional groups without interference from the amino or carboxyl groups .
Biology: In biological research, Z-Val-OMe is used to study enzyme-substrate interactions and protein folding. It is also employed in the synthesis of peptide-based inhibitors and substrates for various enzymes .
Medicine: Z-Val-OMe derivatives are investigated for their potential therapeutic applications, including as inhibitors of proteases involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, Z-Val-OMe is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of complex drug molecules .
Wirkmechanismus
Z-Val-OMe exerts its effects primarily through its role as a substrate or inhibitor in enzymatic reactions. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at the ester or carboxyl group. Upon removal of the protective group, the free valine can interact with enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Z-Val-Ala-Asp(OMe)-FMK: Another benzyloxycarbonyl-protected peptide used as a caspase inhibitor.
Z-L-Phg-Val-OMe: A dipeptide with similar protective groups used in peptide synthesis.
Uniqueness: Z-Val-OMe is unique due to its specific protective groups and its role as a versatile building block in peptide synthesis. Its stability and reactivity make it an essential compound in both research and industrial applications.
Conclusion
Z-Val-OMe is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and versatility make it an indispensable tool for researchers and industrial chemists alike.
Eigenschaften
IUPAC Name |
methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVCURTNIUHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506512 |
Source


|
| Record name | Methyl N-[(benzyloxy)carbonyl]valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134306-34-6 |
Source


|
| Record name | Methyl N-[(benzyloxy)carbonyl]valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
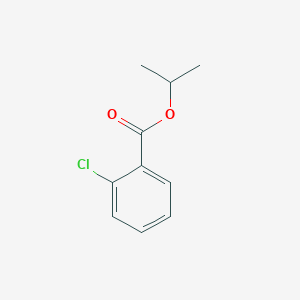
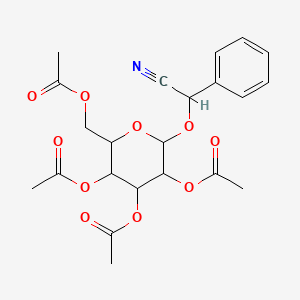
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
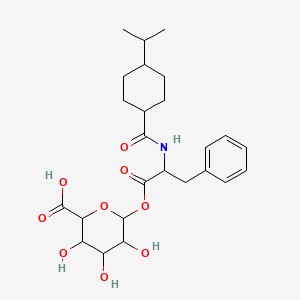
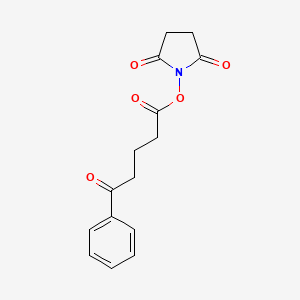
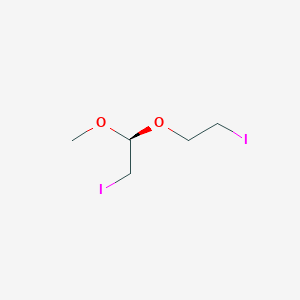
![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)
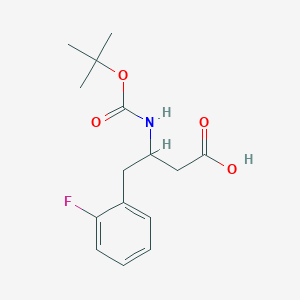
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
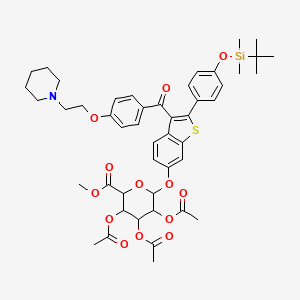
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
